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Compound of Interest

Compound Name:
4-Chloropyridine-2,5-dicarboxylic

acid

CAS No.: 1227945-07-4

Cat. No.: B2705322

Get Quote

Executive Summary
4-Chloropyridine-2,5-dicarboxylic acid (C₇H₄ClNO₄) is a highly functionalized heterocyclic

scaffold critical to the fields of reticular chemistry (MOFs) and medicinal chemistry. As a

derivative of isocinchomeronic acid, its structural asymmetry distinguishes it from the more

common 2,6-isomers (dipicolinic acid derivatives), offering unique bite angles for metal

coordination and specific electronic vectors for nucleophilic aromatic substitution (SₙAr). This

guide details its molecular architecture, synthetic pathways, and utility as a precursor for

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Part 1: Molecular Architecture & Crystallography
Structural Identity
The molecule consists of a pyridine ring substituted with carboxylic acid groups at the 2- and 5-

positions and a chlorine atom at the 4-position. Unlike the symmetric 2,6-dicarboxylic acid, this

isomer possesses a dipole moment directed significantly by the asymmetric placement of the

electron-withdrawing groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2705322#bc-rfq
https://www.benchchem.com/product/b2705322/docs?utm_src=pdf-body#structure-of-4-chloropyridine-2-5-dicarboxylic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2705322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

IUPAC Name 4-Chloropyridine-2,5-dicarboxylic acid

Common Analog 4-Chloroisocinchomeronic acid

Formula C₇H₄ClNO₄

Molar Mass 201.56 g/mol

Symmetry Point Group C₁ (Asymmetric planar)

Electronic Character -deficient heteroaromatic; highly electrophilic at

C4

Electronic Distribution & Reactivity Vectors
The nitrogen atom (N1) and the two carboxyl groups (C2, C5) exert a strong electron-

withdrawing effect, significantly depleting electron density at the C4 position. The chlorine

atom, while inductively withdrawing, is capable of weak resonance donation, but the overall

system renders C4 highly susceptible to nucleophilic attack.

C4 Position: The "soft" electrophilic center. The chloride is an excellent leaving group in SₙAr

reactions, activated by the para-nitrogen and ortho-carboxyl group.

C2 vs. C5 Carboxyls: The C2-COOH is adjacent to the ring nitrogen (alpha position), making

it more acidic (lower pKa) and prone to decarboxylation under thermal stress compared to

the C5-COOH (beta position).

4-Chloropyridine-2,5-dicarboxylic acid
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Figure 1: Reactivity map highlighting the electronic differentiation between the 2- and 5-

positions and the activation of the C4-chloride.

Part 2: Synthetic Pathways & Mechanistic Insights
Two primary routes exist for synthesizing this scaffold.[1] The choice depends on the

availability of starting materials (lutidine derivatives vs. chelidamic acid analogs).

Route A: The Oxidative Pathway (From Lutidine)
This route involves the oxidation of 4-chloro-2,5-dimethylpyridine. It is favored industrially as it

avoids handling unstable di-acids early in the process.

Starting Material: 4-chloro-2,5-dimethylpyridine.

Oxidant: Potassium Permanganate (KMnO₄) or aqueous Sodium Dichromate.

Mechanism: Benzylic oxidation converts both methyl groups to carboxylates. The chlorine

atom remains stable under these oxidative conditions.

Route B: The Deoxychlorination Pathway (Laboratory
Standard)
This protocol transforms 4-hydroxy-2,5-pyridinedicarboxylic acid (4-hydroxyisocinchomeronic

acid) into the chloro-derivative using phosphorus oxychloride (POCl₃). This is the preferred

method for high-purity applications like drug discovery.

Detailed Protocol: Deoxychlorination
Reagents: 4-hydroxy-2,5-pyridinedicarboxylic acid (1.0 eq), POCl₃ (excess, solvent/reagent),

PCl₅ (1.1 eq), Catalytic DMF.

Preparation: In a flame-dried round-bottom flask under Argon, suspend the 4-hydroxy

precursor in neat POCl₃ (10 mL per gram of substrate).

Activation: Add PCl₅ portion-wise to facilitate the formation of the active chlorinating species.

Add 2-3 drops of DMF (Vilsmeier-Haack type activation).
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Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The suspension will clear as the

acyl chlorides and the imidoyl chloride form.

Note: The carboxylic acids are temporarily converted to acid chlorides during this step.

Quench & Hydrolysis: Cool the mixture. Remove excess POCl₃ under reduced pressure.

Pour the residue onto crushed ice/water.

Critical Step: Stir vigorously for 2 hours to ensure the acid chlorides hydrolyze back to the

dicarboxylic acid, while the C4-Cl bond remains intact.

Isolation: Adjust pH to ~1.0–2.0. The product precipitates as a white/off-white solid. Filtration

and recrystallization from water/ethanol yield the pure acid.

4-Hydroxy-2,5-pyridinedicarboxylic acid POCl3 / PCl5
(Reflux, 110°C)

Intermediate:
4-Chloro-diacid chloride

 Chlorination Ice Water Quench
(Hydrolysis of COCl -> COOH) 4-Chloropyridine-2,5-dicarboxylic acid

 Selective Hydrolysis

Click to download full resolution via product page

Figure 2: Synthetic workflow for the deoxychlorination of the 4-hydroxy precursor.

Part 3: Physicochemical Characterization
NMR Spectroscopy
The asymmetry of the molecule results in two distinct aromatic signals in the ¹H NMR

spectrum.
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Nucleus
Shift (δ ppm,
DMSO-d₆)

Multiplicity Assignment

¹H ~9.05 Singlet (s)
H6 (Deshielded by N

and C5-COOH)

¹H ~8.35 Singlet (s)
H3 (Shielded relative

to H6, steric crowding)

¹³C 165.0, 163.5 -
C=O (Carboxylic

acids)

¹³C 152.0 - C6 (Alpha carbon)

¹³C 144.5 -
C4 (Chlorinated

carbon)

Solubility and Handling
Solubility: Poor in cold water and non-polar solvents. Soluble in DMSO, DMF, and aqueous

base (forming the di-anion).

Stability: Stable at room temperature. Hygroscopic. The C-Cl bond is stable to acid but labile

to basic nucleophiles (hydroxide, alkoxides).

Part 4: Applications in Research & Development
Metal-Organic Frameworks (MOFs)
The 2,5-dicarboxylate motif offers a "kinked" geometry (approx. 120–140° angle) compared to

the linear 1,4-benzenedicarboxylates or the 2,6-pyridinedicarboxylates.

Function: Acts as a rigid, V-shaped linker.

Pore Engineering: The 4-chloro substituent projects into the MOF pore, allowing for post-

synthetic modification (PSM) via SₙAr or simply altering the pore environment

(hydrophobicity/sterics) to enhance gas sorption selectivity (e.g., CO₂/N₂ separation).

Medicinal Chemistry: HIF-PH Inhibitors
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This scaffold is a structural mimetic of 2-oxoglutarate, the natural co-substrate for Prolyl

Hydroxylase Domain (PHD) enzymes.

Mechanism: The pyridine nitrogen and the 2-carboxylate chelate the active site Iron (Fe²⁺) of

the enzyme.

Derivatization: The 4-chloro group is a handle for introducing bulky hydrophobic groups (e.g.,

phenoxy fragments) via SₙAr. This extension is critical for occupying the hydrophobic pocket

of the HIF-PH enzyme, increasing potency and selectivity (analogous to the SAR of

Roxadustat and Vadadustat).
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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